molecular formula C15H10O4 B149909 7,8-dihydroxy-4-phenyl-2H-chromen-2-one CAS No. 842-01-3

7,8-dihydroxy-4-phenyl-2H-chromen-2-one

Cat. No. B149909
CAS RN: 842-01-3
M. Wt: 254.24 g/mol
InChI Key: JRVIIPJSVKTPBK-UHFFFAOYSA-N
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Description

“7,8-dihydroxy-4-phenyl-2H-chromen-2-one” is a natural product found in Mesua ferrea . It belongs to the class of organic compounds known as neoflavones, which are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton .


Synthesis Analysis

The synthesis of coumarin heterocycles, including “7,8-dihydroxy-4-phenyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . An efficient method was reported by Venkata et al. to synthesize a series of novel 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives .


Molecular Structure Analysis

The molecular structure of “7,8-dihydroxy-4-phenyl-2H-chromen-2-one” features a benzene ring of the benzoate group oriented at a dihedral angle of 60.70 (7)° with respect to the planar chromene ring .


Physical And Chemical Properties Analysis

The molecular weight of “7,8-dihydroxy-4-phenyl-2H-chromen-2-one” is 254.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 .

properties

IUPAC Name

7,8-dihydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-12-7-6-10-11(9-4-2-1-3-5-9)8-13(17)19-15(10)14(12)18/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIIPJSVKTPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419942
Record name 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroxy-4-phenyl-2H-chromen-2-one

CAS RN

842-01-3
Record name 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-Dihydroxy-4-phenylcoumarin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Wu, T Peng, F Chen, Y Leng, L Tong… - Letters in Drug …, 2015 - ingentaconnect.com
A series of 7,8-dihydroxy-4-arylcoumarins, the derivatives related to DW532 that was an anti-tumor agent targeting both kinase and tubulin, was prepared by Suzuki coupling reaction. …
Number of citations: 7 www.ingentaconnect.com
Y Xia, C Chen, Y Liu, G Ge, T Dou, P Wang - Molecules, 2018 - mdpi.com
In this study, daphnetin 1 was chosen as the lead compound, and C-3 or C-4-substituted daphnetins were designed and synthesized to explore the potential relationship between the …
Number of citations: 19 www.mdpi.com
Y Wang, J Wang, Z Fu, R Sheng, W Wu, J Fan… - Bioorganic …, 2020 - Elsevier
A series of daphnetin (7,8-dihydroxycoumarin) derivatives 1–22 were synthesized including sixteen new compounds (1–5, 7–14, 18, 21 and 22) and six known compounds (6, 15–17, …
Number of citations: 9 www.sciencedirect.com
A Khalafi-Nezhad… - ACS Sustainable …, 2013 - ACS Publications
A reusable Lewis acid–surfactant-combined catalyst (LASC), using immobilization of nano-TiO 2 on dodecyl-sulfated silica support (NTDSS), has been developed. To obtain this …
Number of citations: 25 pubs.acs.org
Y Wang, F Xu, YP Tian, HL Li… - Journal of Chemical …, 2009 - journals.sagepub.com
CuX 2 (X=Cl, Br) are found to be efficient catalysts (10 mol%) for the Pechmann condensation reaction of phenols and β-ketoesters to give 4-substituted coumarins under solvent-free …
Number of citations: 3 journals.sagepub.com

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